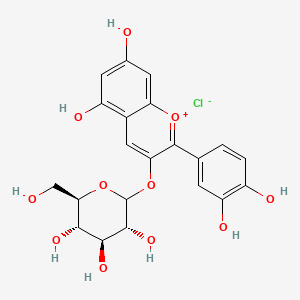![molecular formula C14H17NO6 B7828471 4-{[(Benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid](/img/structure/B7828471.png)
4-{[(Benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
Descripción general
Descripción
4-{[(Benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid is a compound known for its distinctive structure and versatile applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(Benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid can be achieved through several synthetic routes, typically involving the following steps:
Protection of Amino Group: Starting from an appropriate amino acid precursor, the amino group is often protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.
Methoxylation: Introduction of a methoxy group is usually achieved through methylation reactions using reagents like methyl iodide in the presence of a base.
Oxidation: The oxo group can be introduced via oxidation reactions, using oxidizing agents such as sodium periodate or other suitable reagents.
Final Assembly: The protected and functionalized intermediates are then coupled under mild conditions to yield the final compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This typically includes:
Large-scale Reaction Vessels: Employing reactors capable of handling significant volumes.
Advanced Purification Techniques: Utilizing techniques like recrystallization, chromatography, and distillation.
Quality Control: Ensuring the final product meets stringent quality standards through rigorous testing and analysis.
Análisis De Reacciones Químicas
Types of Reactions: 4-{[(Benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid undergoes various types of chemical reactions, including:
Oxidation: Can be further oxidized under strong oxidizing conditions.
Reduction: The oxo and methoxy groups can be reduced under specific conditions.
Substitution: Functional groups can be substituted, particularly the benzyloxycarbonyl group.
Hydrolysis: Can undergo hydrolysis in the presence of acids or bases.
Common Reagents and Conditions
Oxidation: Sodium periodate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds for halogenation reactions.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products: The major products from these reactions vary based on the conditions but typically include:
Deprotected Amino Acids: Resulting from the removal of the benzyloxycarbonyl group.
Alcohols and Aldehydes: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Aplicaciones Científicas De Investigación
4-{[(Benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid is valuable in numerous scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialized materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism by which 4-{[(Benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid exerts its effects involves:
Molecular Targets: Interacting with enzymes and proteins due to its structural features.
Pathways: Participating in biochemical pathways where amino acids and derivatives play crucial roles.
Comparación Con Compuestos Similares
4-{[(Alkoxycarbonyl]amino}-5-methoxy-5-oxopentanoic acids: : Differing in the nature of the alkoxy group.
Peptide derivatives: : With varying protecting groups and functionalization.
N-protected amino acids: : Such as N-tert-butyloxycarbonyl (Boc) protected analogs.
Uniqueness: The presence of the benzyloxycarbonyl group provides unique reactivity and stability, differentiating it from other similar compounds.
There you have it. What's next on the menu?
Propiedades
IUPAC Name |
5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMCTGARFXPQML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5672-83-3 | |
| Record name | NSC55781 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7828397.png)

![1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B7828410.png)

![4-({3-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoyl}amino)benzamide](/img/structure/B7828429.png)


![methyl 4-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7828451.png)


![[(E)-(3-hydroxy-1-methyl-6-oxo-2,3-dihydroindol-5-ylidene)amino]urea](/img/structure/B7828481.png)


